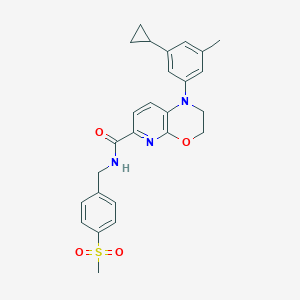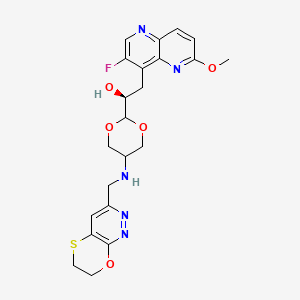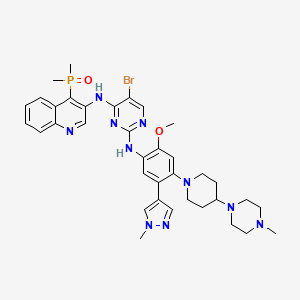
Chlorprothixene-D6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorprothixene-D6 is a deuterated form of Chlorprothixene, a typical antipsychotic drug belonging to the thioxanthene class. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various analytical and pharmacokinetic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chlorprothixene-D6 involves the incorporation of deuterium atoms into the Chlorprothixene molecule. The general synthetic route includes the following steps:
Formation of the Thioxanthene Core: The synthesis begins with the formation of the thioxanthene core structure. This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorine Atom: The chlorine atom is introduced into the thioxanthene core through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through catalytic hydrogen-deuterium exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the thioxanthene core are synthesized using industrial-scale reactors.
Halogenation: The halogenation step is carried out in large reaction vessels with precise control over temperature and pressure.
Deuteration: The deuteration process is optimized for high yield and purity, often using specialized catalysts and deuterium sources.
Análisis De Reacciones Químicas
Types of Reactions
Chlorprothixene-D6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives. Reagents such as sodium methoxide or potassium tert-butoxide are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Various substituted thioxanthene derivatives.
Aplicaciones Científicas De Investigación
Chlorprothixene-D6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Chlorprothixene in biological systems.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy for accurate quantification.
Drug Metabolism: Used to investigate the metabolic pathways and enzyme interactions of Chlorprothixene.
Biomedical Research: Utilized in studies related to neuropharmacology, psychiatry, and neurochemistry.
Mecanismo De Acción
Chlorprothixene-D6 exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . The molecular targets include dopamine receptors, serotonin receptors, histamine receptors, muscarinic receptors, and adrenergic receptors.
Comparación Con Compuestos Similares
Chlorprothixene-D6 is compared with other similar compounds such as:
Chlorpromazine: Both are typical antipsychotics, but this compound has a different chemical structure and receptor binding profile.
Fluphenazine: Another typical antipsychotic with a different potency and side effect profile.
Haloperidol: A high-potency antipsychotic with a different mechanism of action and clinical use.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in research applications.
List of Similar Compounds
- Chlorpromazine
- Fluphenazine
- Haloperidol
- Thioridazine
- Perphenazine
Propiedades
Fórmula molecular |
C18H18ClNS |
|---|---|
Peso molecular |
321.9 g/mol |
Nombre IUPAC |
(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7-/i1D3,2D3 |
Clave InChI |
WSPOMRSOLSGNFJ-QJFCXCQRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H] |
SMILES canónico |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)









![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12421159.png)

